Clofentezine Metabolite 1

Description

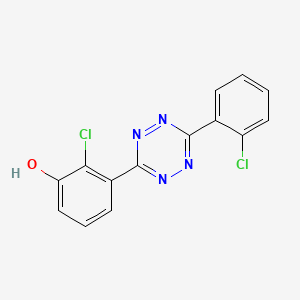

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3-[6-(2-chlorophenyl)-1,2,4,5-tetrazin-3-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Cl2N4O/c15-10-6-2-1-4-8(10)13-17-19-14(20-18-13)9-5-3-7-11(21)12(9)16/h1-7,21H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNKXOHAAMDSSSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NN=C(N=N2)C3=C(C(=CC=C3)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Cl2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Clofentezine Metabolite 1: Structure, Properties, and Analysis

Introduction: The Metabolic Fate of Clofentezine

Clofentezine, a tetrazine acaricide with the chemical name 3,6-bis(2-chlorophenyl)-1,2,4,5-tetrazine, is primarily recognized for its ovicidal activity against various mite species.[1][2] Its efficacy in crop protection is well-documented; however, a comprehensive understanding of its environmental and biological fate necessitates a thorough investigation of its metabolic products. Upon entering biological systems, clofentezine undergoes metabolic transformations, leading to the formation of various metabolites. One of the major metabolic pathways involves the hydroxylation of one of the phenyl rings.[3] This guide provides a detailed technical overview of a key hydroxylated metabolite of clofentezine, commonly referred to as Metabolite 1.

This document will delve into the chemical identity, physico-chemical properties, metabolic formation, analytical methodologies for detection, and the toxicological and environmental implications of Clofentezine Metabolite 1. This guide is intended for researchers, scientists, and professionals in drug development and environmental science who require a deeper understanding of the transformation products of this widely used acaricide.

Chemical Identity and Structure of Clofentezine Metabolite 1

Clofentezine Metabolite 1 is chemically identified as 2-chloro-3-(6-(2-chlorophenyl)-1,2,4,5-tetrazin-3-yl)phenol . Its formation represents a key step in the biotransformation of the parent compound.

Key Identifiers:

-

IUPAC Name: 2-chloro-3-(6-(2-chlorophenyl)-1,2,4,5-tetrazin-3-yl)phenol

-

CAS Number: 107595-49-3

-

Molecular Formula: C₁₄H₈Cl₂N₄O

-

Molecular Weight: 319.15 g/mol

The chemical structure of Clofentezine Metabolite 1, along with its parent compound, is depicted below:

Figure 1: Chemical Structures

Caption: Structures of Clofentezine and its hydroxylated metabolite.

Physico-Chemical Properties

| Property | Clofentezine (Parent Compound) | Clofentezine Metabolite 1 (Estimated) | Rationale for Estimation |

| Melting Point (°C) | 182-186 | Likely lower than parent | The introduction of a polar hydroxyl group can disrupt crystal lattice packing, often leading to a lower melting point. |

| Water Solubility | Low (practically insoluble) | Slightly higher than parent | The polar hydroxyl group can engage in hydrogen bonding with water, increasing aqueous solubility compared to the nonpolar parent compound. |

| pKa | Not applicable | ~8-10 | The phenolic hydroxyl group is weakly acidic, with a pKa in the typical range for substituted phenols. |

| LogP (Octanol-Water Partition Coefficient) | ~4.1 | Lower than parent (~3.5-3.8) | The increased polarity due to the hydroxyl group will decrease its partitioning into the octanol phase, resulting in a lower LogP value. |

Note: The properties for Clofentezine Metabolite 1 are estimations based on chemical principles and require experimental verification.

Metabolic Formation of Clofentezine Metabolite 1

The formation of hydroxylated metabolites is a common detoxification pathway in many organisms. In mammals, the metabolism of clofentezine involves two primary routes: hydroxylation of the phenyl ring and replacement of a chlorine atom with a methylthio group.[3] The hydroxylation pathway, which leads to the formation of Metabolite 1 and its isomers, is a significant route of biotransformation.[2][3]

This metabolic conversion is typically catalyzed by cytochrome P450 monooxygenases, a superfamily of enzymes primarily found in the liver. The process introduces a hydroxyl group onto the aromatic ring, increasing the compound's water solubility and facilitating its excretion from the body, often after conjugation with glucuronic acid or sulfate.

Caption: Simplified metabolic pathway of clofentezine to hydroxylated metabolites.

Analytical Methodologies for Detection and Quantification

The detection and quantification of clofentezine and its metabolites in environmental and biological matrices are crucial for risk assessment. Due to the low concentrations typically encountered, sensitive analytical techniques are required. The primary methods employed are High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC/MS/MS) or Gas Chromatography (GC) with mass spectrometry (GC/MS).[1]

Hypothetical Step-by-Step Protocol for Analysis in Soil

This protocol is a generalized procedure based on established methods for pesticide residue analysis in soil.[4][5]

1. Sample Preparation and Extraction:

- Objective: To extract clofentezine and its hydroxylated metabolites from the soil matrix.

- Procedure:

- Weigh 10 g of homogenized soil into a 50 mL polypropylene centrifuge tube.

- Add 10 mL of acetonitrile.

- Vortex for 1 minute to ensure thorough mixing.

- Add internal standards.

- Shake vigorously for 30 minutes on a mechanical shaker.

- Centrifuge at 4000 rpm for 10 minutes.

- Carefully transfer the supernatant (acetonitrile extract) to a clean tube.

- Repeat the extraction with another 10 mL of acetonitrile and combine the supernatants.

2. Clean-up using Solid-Phase Extraction (SPE):

- Objective: To remove interfering co-extractants from the soil extract.

- Procedure:

- Condition a C18 SPE cartridge (500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.

- Load the combined acetonitrile extract onto the SPE cartridge.

- Wash the cartridge with 5 mL of a water/acetonitrile mixture (e.g., 80:20 v/v) to remove polar interferences.

- Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

- Elute the analytes with 10 mL of acetonitrile.

3. Concentration and Reconstitution:

- Objective: To concentrate the sample for improved sensitivity.

- Procedure:

- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

- Reconstitute the residue in 1 mL of a suitable solvent (e.g., methanol/water, 50:50 v/v) for LC/MS/MS analysis.

4. LC/MS/MS Analysis:

Objective: To separate, identify, and quantify the target analytes.

Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.

- LC Conditions (Example):

Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

Flow Rate: 0.3 mL/min.

Injection Volume: 5 µL.

- MS/MS Conditions (Example):

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for clofentezine and its hydroxylated metabolites.

Caption: General workflow for the analysis of clofentezine metabolites in soil.

Toxicological Profile

The toxicological database for clofentezine is extensive, with studies indicating that the liver and thyroid are the primary target organs.[6] However, there is a significant lack of publicly available toxicological studies conducted specifically on its hydroxylated metabolites, including Metabolite 1.[3]

Inference of Metabolite Toxicity: In the absence of direct data, a preliminary assessment of the potential toxicity of Clofentezine Metabolite 1 can be inferred:

-

Increased Polarity: The addition of a hydroxyl group generally increases the water solubility of a compound, which can facilitate its excretion and potentially reduce its bioaccumulation.

-

Potential for Reactive Metabolites: The metabolic activation of phenolic compounds can sometimes lead to the formation of reactive quinone-type intermediates. Further research would be needed to determine if this is a relevant pathway for Clofentezine Metabolite 1 and if it poses any toxicological concern.

-

Endocrine Disruption: The parent compound, clofentezine, has been evaluated for endocrine-disrupting potential. The phenolic structure of Metabolite 1 warrants consideration for its potential to interact with hormonal pathways, although no specific data is currently available.

Regulatory Perspective: Regulatory agencies often require an assessment of the toxicity of significant metabolites of pesticides.[7][8] Given that hydroxylation is a major metabolic pathway for clofentezine, a thorough toxicological evaluation of its hydroxylated metabolites would be essential for a complete human health risk assessment.

Environmental Fate and Ecotoxicology

The environmental fate of a pesticide and its metabolites determines their persistence, mobility, and potential for exposure to non-target organisms.

Key Considerations for Clofentezine Metabolite 1:

-

Mobility in Soil: The increased polarity of Metabolite 1 compared to clofentezine suggests it may have a slightly higher potential for leaching in soil. However, phenolic compounds can also bind to soil organic matter, which could mitigate their mobility.

-

Degradation: The phenolic group may be susceptible to microbial degradation in soil and water. The overall persistence of Metabolite 1 in the environment is expected to differ from that of the parent compound.[9]

-

Aquatic Toxicity: While data for Metabolite 1 is lacking, the ecotoxicity of clofentezine in aquatic organisms has been studied. It is important to assess the potential for the metabolite to exhibit similar or different toxic effects in aquatic ecosystems.

Further research is needed to fully characterize the environmental fate and ecotoxicological profile of Clofentezine Metabolite 1 to accurately assess its environmental risk.

Proposed Synthesis of Clofentezine Metabolite 1

The availability of an analytical standard of Clofentezine Metabolite 1 is essential for its accurate quantification in various matrices. While a commercial source exists, understanding its synthesis is valuable for research purposes. A plausible synthetic route could involve the following conceptual steps, based on established organic chemistry principles for the synthesis of substituted tetrazines and phenols:

-

Synthesis of the Substituted Phenylhydrazine: Preparation of a hydrazine derivative of 2-chloro-3-hydroxybenzaldehyde.

-

Formation of the Tetrazine Ring: Reaction of the substituted phenylhydrazine with a suitable precursor to form the 1,2,4,5-tetrazine ring structure, likely involving a condensation and oxidation sequence.

-

Coupling with the Second Phenyl Group: A final step to attach the second 2-chlorophenyl group to the tetrazine ring.

This proposed pathway is hypothetical and would require optimization and experimental validation.

Conclusion and Future Perspectives

Clofentezine Metabolite 1, 2-chloro-3-(6-(2-chlorophenyl)-1,2,4,5-tetrazin-3-yl)phenol, is a significant product of the metabolic transformation of the acaricide clofentezine. This guide has provided a comprehensive overview of its chemical identity, inferred physico-chemical properties, metabolic formation, and a hypothetical analytical methodology for its detection.

A significant data gap exists concerning the specific toxicological and ecotoxicological properties of this metabolite. As regulatory scrutiny of pesticide metabolites continues to increase, further research in these areas is imperative for a complete and accurate risk assessment of clofentezine. The development and validation of robust analytical methods for the routine monitoring of this and other clofentezine metabolites in environmental and biological samples are also crucial. Future research should focus on obtaining experimental data for the physico-chemical properties, conducting toxicological and ecotoxicological studies, and elucidating the full environmental degradation profile of Clofentezine Metabolite 1.

References

-

CLOFENTEZINE - Inchem.org. (URL: [Link])

-

Peer review of the pesticide risk assessment of the active substance clofentezine. EFSA Journal. (URL: [Link])

-

Comments of the Norwegian Scientific Committee for Food and Environment (VKM) on the draft (renewal) assessment report on Clofentezine. (URL: [Link])

-

Residue Analytical Methods: Clofentezine; J-91R-01. (URL: [Link])

-

SUBJECT: Clofentezine. Human-Health Risk Assessment to Support a Section 3 Registration - Regulations.gov. (URL: [Link])

-

Peer review of the pesticide risk assessment of the active substance clofentezine - EFSA. (URL: [Link])

-

Metabolites in the regulatory risk assessment of pesticides in the EU - Frontiers. (URL: [Link])

-

2-Chloro-3-(6-(2-chlorophenyl)-1,2,4,5-tetrazin-3-yl)phenol | Pharmaffiliates. (URL: [Link])

-

Clofentezine.pdf - Food and Agriculture Organization of the United Nations. (URL: [Link])

-

[Method-performance studies of notified analytical method for clofentezine] - PubMed. (URL: [Link])

-

Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols - MDPI. (URL: [Link])

-

Fungal degradation of selected medium to highly polar pesticides by Trametes versicolor: kinetics, biodegradation pathways, and ecotoxicity of treated waters - PubMed. (URL: [Link])

-

Improved HPLC-MS/MS Method for Determination of Isoxaflutole (Balance) and Its Metabolites in Soils and Forage Plants - USDA ARS. (URL: [Link])

-

Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation. (URL: [Link])

-

(PDF) A Multi-Residue Method for the Analysis of Pesticides and Pesticide Degradates in Water Using HLB Solid-Phase Extraction and Gas Chromatography-Ion Trap Mass Spectrometry - ResearchGate. (URL: [Link])

-

Determination of triazines and dealkylated and hydroxylated metabolites in river water using a propazine-imprinted polymer - PubMed. (URL: [Link])

-

Metabolites in the regulatory risk assessment of pesticides in the EU - PubMed Central. (URL: [Link])

-

(4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanol - MySkinRecipes. (URL: [Link])

-

Synthetic methods for 3,6-substituted-1,2,4,5-tetrazine. (A) A one-pot... - ResearchGate. (URL: [Link])

-

Determination of Pesticides in Soil Using a Hyphenated Extraction Technique. (URL: [Link])

-

6-chloro-1,3,5-triazin-2-yl)amino)phenyl)diazenyl)-4-methyl - PubChem. (URL: [Link])

-

Commercially Important Chlorinated Phenols - Encyclopedia.pub. (URL: [Link])

-

107573-62-6 | Product Name : 4-Chloro-3-(6-(2-chlorophenyl)-1,2,4,5-tetrazin-3-yl)phenol. (URL: [Link])

-

4-(6-Methyl-1,2,4,5-tetrazin-3-yl)-L-phenylalanine - PubChem. (URL: [Link])

-

4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenol - PubChem. (URL: [Link])

-

4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenol | CAS#:58884-35-8 | Chemsrc. (URL: [Link])

-

1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one - MDPI. (URL: [Link])

Sources

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. fao.org [fao.org]

- 3. inchem.org [inchem.org]

- 4. ars.usda.gov [ars.usda.gov]

- 5. researchgate.net [researchgate.net]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. Frontiers | Metabolites in the regulatory risk assessment of pesticides in the EU [frontiersin.org]

- 8. Metabolites in the regulatory risk assessment of pesticides in the EU - PMC [pmc.ncbi.nlm.nih.gov]

- 9. vkm.no [vkm.no]

Synthesis and characterization of Clofentezine Metabolite 1

An In-Depth Technical Guide to the Synthesis and Characterization of Clofentezine Metabolite 1

Abstract

This technical guide provides a comprehensive overview of a plausible synthetic route and detailed characterization methods for Clofentezine Metabolite 1 (2-chloro-3-(6-(2-chlorophenyl)-1,2,4,5-tetrazin-3-yl)phenol). Clofentezine is a specific acaricide that functions primarily as an ovicide, and understanding its metabolic fate is crucial for toxicological and environmental risk assessments. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the practical aspects of synthesizing and validating this key metabolite. The guide details a multi-step synthetic pathway, starting from commercially available precursors, and outlines a suite of analytical techniques, including NMR, Mass Spectrometry, and HPLC, for unambiguous structural confirmation and purity assessment.

Introduction: The Metabolic Landscape of Clofentezine

Clofentezine, chemically known as 3,6-bis(2-chlorophenyl)-1,2,4,5-tetrazine, is a widely used acaricide valued for its high specificity and long residual activity against mite eggs and early motile stages.[1] Its mode of action is believed to involve the inhibition of chitin synthesis. As with any xenobiotic compound introduced into the environment or consumed indirectly, understanding its metabolic transformation is a cornerstone of modern safety and regulatory science.

In various biological systems, including mammals and plants, clofentezine undergoes metabolic transformations.[2] One of the primary metabolic pathways involves the hydroxylation of one of the phenyl rings.[2][3] This guide focuses on a significant Phase I metabolite, Clofentezine Metabolite 1 , identified as 2-chloro-3-(6-(2-chlorophenyl)-1,2,4,5-tetrazin-3-yl)phenol (CAS No. 107595-49-3).[4][5] The introduction of a hydroxyl group significantly alters the polarity and subsequent biological interactions of the parent molecule, making the availability of a pure analytical standard of this metabolite essential for quantitative residue analysis, toxicological studies, and environmental fate monitoring.

This document provides a robust, scientifically-grounded framework for the de novo synthesis and rigorous characterization of this metabolite, enabling research laboratories to produce and validate their own in-house standard.

Proposed Synthetic Pathway for Clofentezine Metabolite 1

The synthesis of an asymmetrical 1,2,4,5-tetrazine like Clofentezine Metabolite 1 requires a strategy that allows for the coupling of two different aromatic precursors. A logical and efficient approach is the Pinner reaction followed by condensation with hydrazine and subsequent oxidation. This pathway leverages the conversion of nitriles into reactive intermediates that can be controllably cyclized to form the tetrazine core.

The overall workflow is depicted below. It begins with the synthesis of the requisite nitrile precursors, which are then converted to the tetrazine ring system.

Caption: High-level workflow for the synthesis of Clofentezine Metabolite 1.

The causality behind this choice of pathway is rooted in efficiency and control. Starting from nitriles is a well-established route for tetrazine synthesis.[6][7] The ammoxidation of 2-chlorotoluene is a direct and industrially relevant method for producing 2-chlorobenzonitrile.[8][9] For the second, more complex nitrile, a two-step conversion from the corresponding aldehyde is a reliable laboratory-scale method. The subsequent condensation and oxidation steps are standard procedures for forming the aromatic tetrazine ring.

Detailed Experimental Protocols

The following protocols are designed as a self-validating system. Each step includes purification and suggests in-process checks (e.g., TLC) to ensure the integrity of the material moving forward.

Synthesis of Precursor 1: 2-Chlorobenzonitrile

Rationale: This protocol utilizes the ammoxidation of 2-chlorotoluene, a direct and efficient one-step conversion to the nitrile. This method is often catalyzed by metal oxides like V₂O₅/Al₂O₃ and provides high selectivity.[8][9]

Protocol:

-

Catalyst Setup: Prepare a V₂O₅/Al₂O₃ catalyst as described in the literature.[9] Pack a fixed-bed quartz reactor with the catalyst.

-

Reaction Conditions: Heat the reactor to 400-425 °C.

-

Reactant Feed: Introduce a gaseous feed stream consisting of 2-chlorotoluene, ammonia (NH₃), and air into the reactor. A typical molar ratio would be Air:Toluene of 22:1 and NH₃:Toluene of 11:1.[8]

-

Reaction Monitoring: Monitor the effluent gas stream using online Gas Chromatography (GC) to determine the conversion of 2-chlorotoluene and selectivity for 2-chlorobenzonitrile.

-

Product Collection: The product stream is cooled, and the solid 2-chlorobenzonitrile is collected.

-

Purification: The crude product is purified by recrystallization from ethanol/water to yield a white crystalline solid.

-

Confirmation: Confirm the identity of the product via melting point analysis and comparison of its IR and ¹H NMR spectra with known standards.

Synthesis of Precursor 2: 2-Chloro-3-hydroxybenzonitrile

Rationale: This two-step protocol converts the aldehyde functional group into a nitrile. The aldehyde is first converted to an oxime, which is then dehydrated. This is a classic and reliable method for nitrile synthesis from aldehydes when direct cyanation is not desired.

Protocol:

-

Step 1: Oximation:

-

Dissolve 2-chloro-3-hydroxybenzaldehyde (1.0 eq) in a mixture of ethanol and pyridine.

-

Add hydroxylamine hydrochloride (1.2 eq) to the solution.

-

Reflux the mixture for 2-3 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture and pour it into cold water.

-

Collect the precipitated solid (the oxime) by filtration and wash with water.

-

-

Step 2: Dehydration:

-

In a round-bottom flask, combine the dried oxime (1.0 eq) with a dehydrating agent such as phosphorus pentoxide (P₂O₅) (2.0 eq).[10]

-

Gently heat the mixture under vacuum. The product, 2-chloro-3-hydroxybenzonitrile, will distill over.

-

Alternatively, reflux the oxime in acetic anhydride for 2-4 hours. After cooling, pour the mixture onto ice, and extract the product with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

-

Purification: Purify the crude nitrile by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

-

Confirmation: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis of Clofentezine Metabolite 1

Rationale: This protocol is adapted from general methods for synthesizing asymmetric 3,6-disubstituted-1,2,4,5-tetrazines.[6][7] It involves the reaction of the two different nitriles with hydrazine to form a dihydrotetrazine intermediate, which is then oxidized in situ to the aromatic tetrazine. Sodium nitrite in an acidic medium is a common and effective oxidizing agent for this transformation.[7]

Protocol:

-

Reaction Setup: To a solution of 2-chlorobenzonitrile (1.0 eq) and 2-chloro-3-hydroxybenzonitrile (1.0 eq) in a suitable solvent like acetonitrile, add hydrazine hydrate (2.2 eq).

-

Intermediate Formation: Heat the reaction mixture to 80 °C for 2-4 hours. The reaction progress can be monitored by TLC for the consumption of the starting nitriles. This step forms the 3,6-bis(aryl)-1,2-dihydro-1,2,4,5-tetrazine intermediate.

-

Oxidation: Cool the reaction mixture to room temperature. Add a mild acid (e.g., acetic acid) followed by the portion-wise addition of sodium nitrite (NaNO₂) (2.5 eq).[7] An evolution of gas (N₂) will be observed, and the solution will typically develop a deep red or purple color, characteristic of tetrazines.

-

Work-up: Stir the reaction for an additional 30 minutes after the addition of NaNO₂ is complete. Dilute the mixture with water and extract the product with dichloromethane or ethyl acetate.

-

Purification: Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to isolate the pure Clofentezine Metabolite 1.

-

Final Product: The purified product should appear as a crystalline solid, typically reddish-purple in color.[11]

Characterization and Data Interpretation

Unambiguous characterization is critical to validate the synthesis. The following workflow outlines the necessary analytical tests.

Caption: Analytical workflow for the characterization of Clofentezine Metabolite 1.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition of the synthesized compound.

-

Expected Molecular Weight: The molecular formula is C₁₄H₈Cl₂N₄O.[4][12] The expected monoisotopic mass is approximately 318.0075 g/mol for the [M]⁺ peak and 319.0153 g/mol for the [M+H]⁺ peak.

-

Isotopic Pattern: A key validation point is the isotopic pattern caused by the two chlorine atoms. The spectrum should exhibit a characteristic cluster of peaks for the molecular ion:

-

M: (containing ²³⁵Cl) - Relative abundance ~100%

-

M+2: (containing one ³⁵Cl and one ³⁷Cl) - Relative abundance ~65%

-

M+4: (containing ²³⁷Cl) - Relative abundance ~10%

-

-

Fragmentation: High-resolution MS/MS analysis can reveal characteristic fragmentation patterns, such as the loss of N₂ from the tetrazine ring and cleavage yielding fragments corresponding to the chlorophenyl and chloro-hydroxyphenyl moieties.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the chemical structure, connectivity, and environment of atoms. Spectra should be recorded in a suitable deuterated solvent like CDCl₃ or DMSO-d₆.

| Table 1: Predicted ¹H and ¹³C NMR Data for Clofentezine Metabolite 1 | | :--- | :--- | | ¹H NMR (Predicted) | ¹³C NMR (Predicted) | | Chemical Shift (ppm) | Description | Chemical Shift (ppm) | Description | | ~9.5 - 10.5 | br s, 1H (phenolic -OH) | ~163 - 165 | C=N (tetrazine ring) | | ~7.4 - 8.2 | m, 7H (aromatic protons) | ~150 - 155 | C-OH (aromatic) | | | | ~115 - 140 | Aromatic carbons | | | | | C-Cl (aromatic) |

Rationale for Predictions:

-

¹H NMR: The spectrum will be complex in the aromatic region (7.4-8.2 ppm) due to the presence of seven protons on two differently substituted rings. The protons on the 2-chlorophenyl ring will show coupling patterns similar to those of the parent clofentezine.[1] The three protons on the 2-chloro-3-hydroxyphenyl ring will exhibit their own distinct multiplet. The phenolic proton will appear as a broad singlet at a downfield shift, which will be exchangeable with D₂O.

-

¹³C NMR: The spectrum should show 14 distinct carbon signals. The two C=N carbons of the tetrazine ring will be the most downfield signals (excluding the solvent). The carbon bearing the -OH group will also be significantly downfield. The remaining aromatic carbons will appear in the typical 115-140 ppm range.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of the final compound. A reverse-phase method is most suitable.

| Table 2: Suggested HPLC Method Parameters | | :--- | :--- | | Parameter | Condition | | Column | C18, 4.6 x 150 mm, 5 µm | | Mobile Phase | A: Water (with 0.1% Formic Acid) B: Acetonitrile (with 0.1% Formic Acid) | | Gradient | Start at 50% B, ramp to 95% B over 15 min, hold for 5 min | | Flow Rate | 1.0 mL/min | | Detection | UV at 268 nm | | Injection Volume | 10 µL |

Expected Results: A successful synthesis will yield a single major peak with a purity of >95% (by area normalization). The retention time will be shorter than that of the parent clofentezine due to the increased polarity from the hydroxyl group. The method's limit of detection (LOD) and limit of quantification (LOQ) should be established for use in residue analysis.[14][15]

Conclusion

This guide outlines a robust and logical pathway for the synthesis and characterization of Clofentezine Metabolite 1. By following the detailed experimental protocols and analytical workflows, research and analytical laboratories can confidently produce and validate this critical reference standard. The causality-driven approach to protocol design, coupled with a comprehensive characterization strategy, ensures the generation of a high-purity, structurally confirmed metabolite suitable for demanding applications in pesticide residue analysis, toxicology, and environmental science. The availability of such standards is indispensable for accurate risk assessment and regulatory compliance.

References

-

INCHEM. (n.d.). Clofentezine. Retrieved from [Link]

-

AERU, University of Hertfordshire. (n.d.). Clofentezine (Ref: NC 21314). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Clofentezine. PubChem Compound Database. Retrieved from [Link]

-

United States Environmental Protection Agency. (2020). Clofentezine: Petition for the Establishment of Permanent Tolerances and Registration for New Use on Hops. Retrieved from [Link]

-

NOR-AM Chemical Company. (1992). Residue Analytical Methods: Clofentezine; J-91R-01. Retrieved from [Link]

-

Dong, Y., et al. (2022). One-step selective synthesis of 2-chlorobenzonitrile from 2-chlorotoluene: Via ammoxidation. Research on Chemical Intermediates. Retrieved from [Link]

-

Babu, B. H., et al. (2018). One-step selective synthesis of 2-chlorobenzonitrile from 2-chlorotoluene via ammoxidation. New Journal of Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). AU2016102261A4 - Pyrimethamine drug intermediates chloro benzonitrile synthesis method.

-

ResearchGate. (n.d.). A simplified procedure for determination of clofentezine residues in fruits by liquid chromatography with UV detection. Retrieved from [Link]

-

Food and Agriculture Organization of the United Nations. (2007). Clofentezine. Retrieved from [Link]

-

ResearchGate. (n.d.). Determination of Fluquinconazole, Pyrimethanil, and Clofentezine Residues in Fruits by Liquid Chromatography with Ultraviolet Detection. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of symmetrically 3,6-substituted 1,2,4,5-tetrazine via 1,2-dichloromethylenehydrazines. Retrieved from [Link]

-

Wróbel, T. M., et al. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. Molecules, 27(21), 7295. Retrieved from [Link]

-

MassBank. (2024). MSBNK-Eawag-EQ00304409 - Clofentezine. Retrieved from [Link]

-

Devarie-Baez, N. O., et al. (2013). Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation. Bioconjugate Chemistry, 24(6), 1045-1055. Retrieved from [Link]

-

EFSA. (2021). Peer review of the pesticide risk assessment of the active substance clofentezine. EFSA Journal, 19(11), 6921. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and characterization of 3, 6-dihydrazine-1, 2, 4, 5-tetrazine and its energetic salts. Retrieved from [Link]

-

Thurman, E. M., et al. (2006). Identification of Pesticide Transformation Products in Food by Liquid Chromatography/ Time-of-Flight Mass Spectrometry via “Fragmentation-Degradation”. Analytical Chemistry, 78(10), 3379-3385. Retrieved from [Link]

Sources

- 1. Clofentezine | C14H8Cl2N4 | CID 73670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. inchem.org [inchem.org]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. clearsynth.com [clearsynth.com]

- 5. Clofentezine Metabolite 1 - SRIRAMCHEM [sriramchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. [PDF] One-step selective synthesis of 2-chlorobenzonitrile from 2-chlorotoluene via ammoxidation | Semantic Scholar [semanticscholar.org]

- 10. chemicalbook.com [chemicalbook.com]

- 11. esschemco.com [esschemco.com]

- 12. esschemco.com [esschemco.com]

- 13. w3.ual.es [w3.ual.es]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Photodegradation of Clofentezine to 2-Chlorobenzonitrile

Introduction: The Environmental Fate of a Tetrazine Acaricide

Clofentezine, 3,6-bis(2-chlorophenyl)-1,2,4,5-tetrazine, is a specific acaricide valued for its ovicidal activity against mite species in a variety of agricultural settings.[1][2][3] Its mode of action targets the embryonic and early larval stages, interfering with cell growth and differentiation.[2] As with any agrochemical, understanding its environmental persistence and degradation is paramount for comprehensive risk assessment and ensuring environmental safety. While clofentezine can be transformed through several mechanisms, including hydrolysis and microbial action, its degradation via photolysis is a particularly significant pathway.[2][4]

This technical guide provides an in-depth examination of the degradation pathway of clofentezine to one of its principal and frequently monitored metabolites: 2-chlorobenzonitrile. Hereafter referred to as Metabolite 1, 2-chlorobenzonitrile is a recognized photodegradation product that serves as a key analyte in residue studies.[5][6] This document will detail the physicochemical properties influencing this transformation, elucidate the degradation mechanism, provide field-proven experimental protocols for its study, and present a framework for data validation, offering a comprehensive resource for researchers in environmental chemistry, toxicology, and drug development.

Physicochemical Profile: Causality in Degradation

The environmental behavior of clofentezine is dictated by its chemical and physical properties. Its susceptibility to degradation is not a random event but a direct consequence of its molecular structure and interaction with environmental factors.

Expert Insight: The very low aqueous solubility and high octanol-water partition coefficient (Log P) suggest that clofentezine will preferentially partition from water into organic matrices like soil, sediment, or fatty tissues.[7][8] However, its presence on plant surfaces or in the upper layers of water bodies exposes it directly to sunlight, making photolysis a critical degradation route despite its low solubility. The stability of its tetrazine ring is pH-dependent, with significantly faster hydrolysis under neutral to alkaline conditions compared to acidic ones.[8] This inherent chemical instability, coupled with its magenta color which implies absorption of light in the visible spectrum, predisposes it to photodegradation.

Table 1: Physicochemical Properties of Clofentezine

| Property | Value | Source |

| IUPAC Name | 3,6-bis(2-chlorophenyl)-1,2,4,5-tetrazine | [1] |

| Molecular Formula | C₁₄H₈Cl₂N₄ | [1] |

| Molecular Weight | 303.1 g/mol | [1] |

| Physical State | Magenta-coloured crystalline solid | [2][8] |

| Melting Point | 182 - 186°C | [8] |

| Water Solubility | < 1 mg/L (practically insoluble) | [8] |

| Octanol-Water Partition Coefficient (Log P) | 3.1 | [8] |

| Vapour Pressure | 6.0 x 10⁻⁷ Pa at 20°C | [2] |

| Stability | Susceptible to rapid photolysis; Hydrolysis rate increases with pH (Half-life ~35h at pH 7, ~250h at pH 5) | [2][8] |

The Photodegradation Pathway: From Tetrazine to Benzonitrile

The transformation of clofentezine to 2-chlorobenzonitrile (Metabolite 1) is primarily driven by photolysis—the cleavage of chemical bonds by light energy.[5][9] While other metabolites involving hydroxylation are common in animal metabolism, the formation of 2-chlorobenzonitrile is a distinct signature of abiotic degradation, particularly on plant surfaces.[6][10]

The proposed mechanism involves the absorption of ultraviolet (UV) or high-energy visible light, which excites the tetrazine ring. This excitation leads to the fragmentation of the core ring structure. The breaking of the tetrazine ring results in the formation of two molecules of 2-chlorobenzonitrile. This pathway represents a complete breakdown of the parent acaricide's core structure into a simpler, more volatile metabolite.

Caption: Clofentezine photodegradation pathway to Metabolite 1.

Experimental Analysis: A Self-Validating Protocol

Investigating the degradation of clofentezine requires robust analytical methodologies capable of accurately quantifying both the parent compound and its metabolites in complex matrices. The following protocols are designed as a self-validating system, incorporating necessary quality controls to ensure trustworthiness and reproducibility.

Protocol: Aqueous Photolysis Study

This protocol outlines a laboratory experiment to simulate the photodegradation of clofentezine in an aqueous environment under controlled conditions, consistent with guidelines for pesticide environmental fate studies.[11][12]

Objective: To determine the rate of photodegradation of clofentezine and identify the formation of 2-chlorobenzonitrile.

Methodology:

-

Preparation of Solutions: Prepare a stock solution of clofentezine in an appropriate solvent (e.g., acetone) and spike it into purified, sterilized, buffered water (e.g., pH 7) to a final concentration relevant to environmental exposure, ensuring the solvent volume is minimal (<0.1%).

-

Experimental Setup:

-

Transfer the clofentezine solution into sterile, UV-transparent quartz tubes.

-

Prepare identical "dark control" samples by wrapping tubes in aluminum foil to exclude light. This is critical to distinguish photolysis from other degradation processes like hydrolysis.

-

Place the tubes in a photostability chamber equipped with a light source simulating natural sunlight (e.g., a Xenon arc lamp). Maintain a constant temperature (e.g., 22°C).

-

-

Sampling: Collect samples from both light-exposed and dark control tubes at predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48, 96 hours).

-

Sample Preparation & Analysis: Immediately upon collection, extract the samples as described in Protocol 4.2. Analyze for the concentration of clofentezine and 2-chlorobenzonitrile.

-

Data Analysis: Plot the concentration of clofentezine versus time for both light and dark conditions to calculate the degradation rate and half-life (DT₅₀). Concurrently, plot the formation of 2-chlorobenzonitrile over time.

Protocol: Residue Analysis Workflow for Clofentezine and Metabolite 1

This workflow details a validated method for the simultaneous extraction and quantification of clofentezine and 2-chlorobenzonitrile from a matrix like fruit or water, based on methods employed in regulatory submissions.[13]

Trustworthiness by Design: This protocol's integrity relies on the parallel analysis of an untreated control matrix and a fortified (spiked) control matrix. The untreated control confirms the absence of interferences, while the fortified sample validates the method's efficiency by calculating recovery, which must fall within an acceptable range (typically 70-120%).[13]

Step-by-Step Workflow:

-

Extraction:

-

Homogenize the sample matrix (e.g., 10g of apple).

-

Add 20 mL of acetonitrile and shake vigorously for 5 minutes. For dry samples, an initial hydration step may be necessary.

-

Centrifuge the sample and collect the supernatant (the acetonitrile extract).

-

-

Solid-Phase Extraction (SPE) Cleanup:

-

The goal of cleanup is to remove matrix components that could interfere with analysis.

-

Pass an aliquot of the acetonitrile extract through a sequence of SPE cartridges. A combination of amino (NH₂) and strong cation exchange (SCX) cartridges is effective.[13]

-

Wash the cartridges with a small amount of acetonitrile to remove interferences.

-

Elute the target analytes (clofentezine and 2-chlorobenzonitrile) with a suitable solvent, such as fresh acetonitrile.

-

-

Solvent Exchange and Concentration:

-

Evaporate the eluate to near dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a precise volume of a solvent appropriate for the analytical instrument (e.g., 90:10 acetonitrile:water for LC-MS/MS).

-

-

Instrumental Analysis:

-

Clofentezine Analysis: Use Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This provides high sensitivity and selectivity. Monitor the mass transition m/z 303 → 138 for quantification.[13]

-

Metabolite 1 (2-Chlorobenzonitrile) Analysis: Use Gas Chromatography with Mass Spectrometry (GC/MS). Due to its volatility, GC is well-suited for this analyte. Monitor the ion m/z 137 for quantification.[13]

-

Caption: Experimental workflow for residue analysis.

Data Presentation and Validation

Clear presentation of quantitative data is essential for interpretation and comparison. The performance of the analytical method must be rigorously validated.

Table 2: Typical Analytical Method Performance Data

| Analyte | Limit of Quantitation (LOQ) | Fortification Levels | Average Recovery (%) | Relative Standard Deviation (%) | Source |

| Clofentezine | 0.02 mg/kg | 0.02 - 10 mg/kg | 70 - 120% | < 20% | [13] |

| 2-Chlorobenzonitrile | 0.05 mg/kg | 0.05 - 10 mg/kg | 70 - 120% | < 20% | [13] |

Expert Insight on Validation: The trustworthiness of any reported data hinges on the validation parameters. The LOQ establishes the lowest concentration that can be reliably measured. The recovery percentage from fortified samples demonstrates the method's efficiency in extracting the analyte from the matrix. A consistent recovery within the 70-120% range across different fortification levels indicates a robust and reliable method.[13] Without these validation steps, quantitative results are scientifically indefensible.

Conclusion

The degradation of the acaricide clofentezine is a multi-faceted process critical to its environmental risk profile. Photodegradation stands out as a primary abiotic pathway, leading to the cleavage of the central tetrazine ring to form 2-chlorobenzonitrile (Metabolite 1). This transformation effectively breaks down the parent compound's core structure.

For researchers and scientists, accurately studying this pathway requires a combination of controlled degradation experiments and highly sensitive, validated analytical protocols. The methodologies presented in this guide, emphasizing a self-validating system through the use of controls and fortified samples, provide a robust framework for generating reliable and defensible data. By understanding the causality behind experimental choices and adhering to rigorous validation standards, the scientific community can accurately characterize the environmental fate of clofentezine and its metabolites.

References

- Regulations.gov. (n.d.). SUBJECT: Clofentezine. Human-Health Risk Assessment to Support a Section 3 Registration.

- National Center for Biotechnology Information. (n.d.). Clofentezine. PubChem.

- Food and Agriculture Organization of the United Nations. (2006). FAO SPECIFICATIONS AND EVALUATIONS FOR AGRICULTURAL PESTICIDES CLOFENTEZINE.

- INCHEM. (1986). 738. Clofentezine (Pesticide residues in food: 1986 evaluations Part II Toxicology).

- United States Environmental Protection Agency. (2020). Clofentezine: Petiti. Regulations.gov.

- INCHEM. (2005). CLOFENTEZINE.

- AERU, University of Hertfordshire. (n.d.). Clofentezine (Ref: NC 21314).

- Food and Agriculture Organization of the United Nations. (n.d.). Clofentezine.pdf.

- EFSA. (n.d.). Peer review of the pesticide risk assessment of the active substance clofentezine. PMC.

- NOR-AM Chemical Company. (1992). Residue Analytical Methods: Clofentezine; J-91R-01.

- AWHHE. (n.d.). Clofentezine.

- INCHEM. (n.d.). clofentezine (156).

- Kiss, A., et al. (2009). Photostability and photodegradation pathways of distinctive pesticides. PubMed.

- Kiss, A., & Fehér, I. (n.d.). Photostability and Photodegradation Pathways of Distinctive Pesticides. ResearchGate.

- Katagi, T. (n.d.). Photodegradation of pesticides on plant and soil surfaces. PubMed.

Sources

- 1. Clofentezine | C14H8Cl2N4 | CID 73670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. openknowledge.fao.org [openknowledge.fao.org]

- 3. Clofentezine (Ref: NC 21314) [sitem.herts.ac.uk]

- 4. awhhe.am [awhhe.am]

- 5. fao.org [fao.org]

- 6. fao.org [fao.org]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. 738. Clofentezine (Pesticide residues in food: 1986 evaluations Part II Toxicology) [inchem.org]

- 9. Photostability and photodegradation pathways of distinctive pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. inchem.org [inchem.org]

- 11. researchgate.net [researchgate.net]

- 12. Photodegradation of pesticides on plant and soil surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. downloads.regulations.gov [downloads.regulations.gov]

An In-Depth Technical Guide to the Environmental Fate and Behavior of Clofentezine Metabolite 1

Abstract

Clofentezine, a tetrazine acaricide, is valued for its ovicidal and early-stage larvicidal activity against various mite species. As with many agrochemicals, understanding the environmental fate and behavior of its metabolites is paramount for a comprehensive ecological risk assessment. This technical guide focuses on a key hydroxylated transformation product of clofentezine, Clofentezine Metabolite 1 , identified as 2-chloro-3-(6-(2-chlorophenyl)-1,2,4,5-tetrazin-3-yl)phenol (CAS No. 107595-49-3). While extensive data on the parent compound exists, specific experimental data for this metabolite is not widely available in the public domain. This guide, therefore, provides a detailed framework for assessing its environmental destiny, synthesizing established principles of environmental chemistry, outlining authoritative testing protocols, and inferring its likely behavior based on its chemical structure and the known fate of clofentezine and its other metabolites. This document is intended for researchers, environmental scientists, and regulatory professionals engaged in the study and risk assessment of pesticide transformation products.

Introduction: The Imperative of Metabolite-Centric Risk Assessment

The environmental risk profile of a pesticide is not solely defined by the parent compound. Transformation products, or metabolites, formed through biotic and abiotic processes, can exhibit persistence, mobility, and toxicity profiles that differ significantly from the parent molecule. In some instances, metabolites may be more mobile or toxic, posing a greater risk to non-target organisms and ecosystems.

Clofentezine's metabolism is known to proceed through several pathways, including hydroxylation of the phenyl rings.[1][2][3] Clofentezine Metabolite 1, a phenolic derivative, represents a product of this pathway. Its introduction of a hydroxyl group is anticipated to alter key physicochemical properties, such as water solubility and soil sorption, thereby influencing its environmental mobility and bioavailability. This guide provides a predictive and methodological framework to understand and quantify these critical environmental parameters.

Chemical Identity of Clofentezine Metabolite 1

For clarity and scientific integrity, it is essential to precisely identify the subject of this guide.

| Parameter | Value | Source(s) |

| Chemical Name | 2-chloro-3-(6-(2-chlorophenyl)-1,2,4,5-tetrazin-3-yl)phenol | [4][5] |

| CAS Number | 107595-49-3 | [4][5] |

| Molecular Formula | C₁₄H₈Cl₂N₄O | [4][5] |

| Molecular Weight | 319.15 g/mol | [4][5] |

| Parent Compound | Clofentezine (CAS: 74115-24-5) | [6] |

Physicochemical Properties: The Foundation of Environmental Behavior

The environmental partitioning and fate of a chemical are fundamentally governed by its physicochemical properties. While specific experimental data for Clofentezine Metabolite 1 are not publicly available, this section outlines the critical parameters and their implications. The introduction of a polar hydroxyl group onto the clofentezine structure is expected to increase its water solubility and decrease its octanol-water partition coefficient (Kow) relative to the parent compound.

| Property | Expected Impact on Metabolite 1 (vs. Clofentezine) | Significance for Environmental Fate |

| Water Solubility | Increase | Higher potential for transport in aqueous phases (runoff, leaching). |

| Octanol-Water Partition Coefficient (Log Kow) | Decrease | Lower potential for bioaccumulation in fatty tissues of organisms. |

| Vapor Pressure | Likely to decrease | Reduced potential for long-range atmospheric transport. |

| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | Decrease | Lower adsorption to soil organic matter, leading to higher mobility. |

Causality Behind Experimental Choices: The selection of these properties is based on their direct input into environmental fate models. For instance, a lower Koc value suggests that the metabolite will be less strongly bound to soil particles, making it more available for transport by water moving through the soil profile.[7]

Formation and Degradation Pathways

The persistence of Clofentezine Metabolite 1 in the environment is a balance between its rate of formation from the parent compound and its own rate of degradation.

Formation of Clofentezine Metabolite 1

Hydroxylation is a common metabolic pathway for pesticides, often mediated by microbial enzymes (e.g., cytochrome P450 monooxygenases) in soil and sediment.[2] It is hypothesized that Clofentezine Metabolite 1 is formed through the microbial oxidation of one of the chlorophenyl rings of clofentezine. Abiotic processes such as photolysis in water could also contribute to its formation, as sunlight can provide the energy for hydroxylation reactions.

Caption: Hypothesized formation pathway of Clofentezine Metabolite 1.

Degradation of Clofentezine Metabolite 1

Once formed, phenolic compounds like Metabolite 1 can undergo further degradation. Key potential pathways include:

-

Microbial Mineralization: Soil microorganisms may cleave the aromatic rings, ultimately converting the organic structure to carbon dioxide, water, and inorganic ions.

-

Photodegradation: The phenolic structure may be susceptible to further transformation upon exposure to sunlight in surface waters.[8]

-

Polymerization: Phenolic compounds can undergo oxidative coupling reactions to form larger, more complex molecules that can become incorporated into soil organic matter, forming bound residues.

The rate of these degradation processes is critical for determining the environmental persistence of the metabolite. A longer half-life (DT50) indicates greater persistence and a prolonged period of potential exposure.[9]

Mobility and Transport in the Environment

The potential for a contaminant to move from its point of origin and impact other environmental compartments is a key aspect of its risk profile.

Mobility in Soil

The mobility of a pesticide or its metabolite in soil is primarily governed by its adsorption to soil particles.[7] This is quantified by the soil organic carbon-water partitioning coefficient (Koc).

-

Expected Behavior: Due to the added hydroxyl group, Clofentezine Metabolite 1 is expected to be more polar and have a lower Koc value than the parent clofentezine. This would result in weaker adsorption to soil organic matter and clay particles, leading to a higher potential for leaching through the soil profile and into groundwater.[10]

The potential for leaching is a significant concern for groundwater contamination. Field and laboratory studies, such as soil column leaching experiments, are essential to quantify this risk.[11]

Transport in Aquatic Systems

If Clofentezine Metabolite 1 reaches surface waters via runoff or spray drift, its fate will be determined by its water solubility, potential for sorption to suspended sediments, and susceptibility to degradation processes like photolysis and microbial breakdown. Its expected higher water solubility suggests it will predominantly remain in the dissolved phase, making it available for uptake by aquatic organisms and transport over longer distances within the water body.

Caption: Predicted environmental partitioning and transport of Metabolite 1.

Bioaccumulation and Ecotoxicity

Bioaccumulation Potential

Bioaccumulation is the process by which a chemical is taken up by an organism from the environment, leading to a concentration in the organism that is greater than in the surrounding medium.[12] The octanol-water partition coefficient (Kow) is a key indicator of a chemical's potential to bioaccumulate in the fatty tissues of organisms.[4]

-

Expected Behavior: Clofentezine has a high Log Kow, indicating a potential to accumulate.[1] However, the introduction of a hydroxyl group in Metabolite 1 is expected to lower its Log Kow, thereby reducing its bioaccumulation potential compared to the parent compound. This is a critical hypothesis to test, as lower bioaccumulation reduces the risk of biomagnification through the food web.

Ecotoxicological Profile

The ecotoxicity of Clofentezine Metabolite 1 to non-target organisms (e.g., aquatic invertebrates, fish, algae, soil microorganisms) is currently unknown. The phenolic moiety introduced in the metabolite could potentially alter its mode of toxic action compared to the parent compound. Therefore, a suite of standardized ecotoxicity tests is required to characterize its potential hazard to environmental receptors.

Recommended Experimental Protocols for Data Generation

To address the identified data gaps, a tiered approach to testing, consistent with international guidelines from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA), is required.[5][13][14][15]

Tier 1: Core Environmental Fate Studies

These laboratory studies are essential for providing the fundamental data needed for a preliminary risk assessment.

-

Hydrolysis as a Function of pH (OECD 111): This study determines the rate of abiotic degradation in water at different pH levels, which is crucial for understanding its persistence in various aquatic environments.[14][16]

-

Aerobic and Anaerobic Transformation in Soil (OECD 307): This protocol measures the degradation rate and identifies transformation products in soil under different oxygen conditions. It is the primary method for determining the soil half-life (DT50) of Metabolite 1.[17]

-

Adsorption/Desorption Using a Batch Equilibrium Method (OECD 106): This study quantifies the extent to which Metabolite 1 binds to different soil types, providing the Koc value essential for predicting its mobility.[17]

-

Phototransformation of Chemicals in Water (OECD 316): This protocol assesses the degradation rate of the metabolite under simulated sunlight, which is important for its fate in surface waters.[16]

Caption: Tier 1 experimental workflow for assessing environmental fate.

Analytical Methodology

A robust analytical method is the cornerstone of reliable environmental fate studies. For a phenolic compound like Clofentezine Metabolite 1, a suitable method would likely involve the following steps:

-

Extraction:

-

Soil/Sediment: Accelerated Solvent Extraction (ASE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) with an appropriate solvent mixture (e.g., acetonitrile/water).

-

Water: Solid-Phase Extraction (SPE) using a sorbent tailored for polar compounds.

-

-

Cleanup: The crude extract may require cleanup to remove interfering matrix components. This can be achieved using SPE cartridges.

-

Analysis:

-

Primary Analysis: High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique due to its high selectivity and sensitivity for detecting low concentrations of the metabolite in complex environmental matrices.[18][19]

-

Derivatization (Optional): For analysis by Gas Chromatography (GC), the phenolic hydroxyl group may require derivatization (e.g., acetylation or silylation) to improve its volatility and chromatographic performance.[20]

-

Conclusion and Future Directions

Clofentezine Metabolite 1, 2-chloro-3-(6-(2-chlorophenyl)-1,2,4,5-tetrazin-3-yl)phenol, is a logical transformation product of the acaricide clofentezine. Based on its chemical structure, it is predicted to be more mobile and less bioaccumulative than its parent compound. However, a significant data gap exists regarding its specific environmental persistence, mobility, and ecotoxicity.

This technical guide has outlined the key principles and authoritative methodologies required to fill these knowledge gaps. The execution of standardized OECD environmental fate studies is critical for generating the necessary data for a robust and scientifically defensible ecological risk assessment. Future research should prioritize these experimental studies to move from a predictive assessment to one based on empirical evidence, ensuring a comprehensive understanding of the environmental impact of clofentezine and its transformation products.

References

-

OECD Guidelines for the Testing of Chemicals. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]

-

OECD Issues Major Updates to Environmental Fate & Fish Toxicity Test Guidelines. (2025, September 11). Blue Frog Scientific. Retrieved January 16, 2026, from [Link]

-

Environmental fate studies. (n.d.). Fera Science. Retrieved January 16, 2026, from [Link]

-

Guidelines for the Testing of Chemicals. (n.d.). OECD. Retrieved January 16, 2026, from [Link]

-

The OECD expert meeting on ecotoxicology and environmental fate--towards the development of improved OECD guidelines for the testing of nanomaterials. (2014, February 15). PubMed. Retrieved January 16, 2026, from [Link]

-

SUBJECT: Clofentezine. Human-Health Risk Assessment to Support a Section 3 Registration. (n.d.). Regulations.gov. Retrieved January 16, 2026, from [Link]

-

Clofentezine.pdf. (n.d.). Food and Agriculture Organization of the United Nations. Retrieved January 16, 2026, from [Link]

-

Soil and unsaturated zone as a long-term source for pesticide metabolites in groundwater. (2024, September 1). PubMed. Retrieved January 16, 2026, from [Link]

-

Clofentezine | C14H8Cl2N4 | CID 73670. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

-

Clofentezine (Ref: NC 21314). (n.d.). AERU - University of Hertfordshire. Retrieved January 16, 2026, from [Link]

-

pest control suppliers USA. (n.d.). chembk.com. Retrieved January 16, 2026, from [Link]

-

Technical Overview of Ecological Risk Assessment - Analysis Phase: Exposure Characterization. (2025, September 12). US EPA. Retrieved January 16, 2026, from [Link]

-

Environmental Impact of Pesticides: Toxicity, Bioaccumulation and Alternatives. (2025, July 10). erjournal.net. Retrieved January 16, 2026, from [Link]

-

Degradation and leaching potential of pesticides in biobed systems. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]

-

Miscellaneous Chlorinated Hydrocarbon Pesticides. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Environmental Fate Studies. (n.d.). Charles River. Retrieved January 16, 2026, from [Link]

-

Chlorophenols in environment: Recent updates on pretreatment and analysis methods. (2024, November 15). PubMed. Retrieved January 16, 2026, from [Link]

-

UNITED STATES ENVIRONMENTAL PROTECTION AGENCY WASHINGTON, D.C. 20460 MEMORANDUM. (2020, September 29). Regulations.gov. Retrieved January 16, 2026, from [Link]

-

Clofentezine; Pesticide Tolerances. (2016, June 14). Federal Register. Retrieved January 16, 2026, from [Link]

-

Comments of the Norwegian Scientific Committee for Food and Environment (VKM) on the draft (renewal) assessment report on Clofentezine. (2018, December 20). vkm.no. Retrieved January 16, 2026, from [Link]

-

FAO SPECIFICATIONS AND EVALUATIONS FOR AGRICULTURAL PESTICIDES CLOFENTEZINE. (n.d.). Food and Agriculture Organization of the United Nations. Retrieved January 16, 2026, from [Link]

-

Guidance for Reviewing Environmental Fate Studies. (n.d.). US EPA. Retrieved January 16, 2026, from [Link]

-

Advanced Methods for the Analysis of Chiral Pesticides and Emerging Organic Pollutants in Environmental and Biological Matrices. (n.d.). I.R.I.S. Retrieved January 16, 2026, from [Link]

-

Databases Related to Pesticide Risk Assessment. (2025, November 5). US EPA. Retrieved January 16, 2026, from [Link]

-

(PDF) Environmental Impact of Pesticides: Toxicity, Bioaccumulation and Alternatives. (2025, December 21). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Organophosphorus and Organochlorine Pesticides Bioaccumulation by Eichhornia Crassipes in Irrigation Canals in an Urban Agricultural System. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]

-

Assessment of the potential risk of leaching pesticides in agricultural soils: study case Tibasosa, Boyacá, Colombia. (2021, November 2). PubMed Central. Retrieved January 16, 2026, from [Link]

-

Clofentezine; Pesticide Tolerances. (2020, October 22). Federal Register. Retrieved January 16, 2026, from [Link]

-

Pesticide Degradation: Impacts on Soil Fertility and Nutrient Cycling. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]

-

ENVIRONMENTAL APPLICATIONS BOOK. (n.d.). Waters Corporation. Retrieved January 16, 2026, from [Link]

-

Dissipation and Leaching Potential of Selected Pharmaceutically Active Compounds in Soils Amended with Biosolids. (2025, August 7). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Peer review of the pesticide risk assessment of the active substance clofentezine. (2021, August 26). EFSA. Retrieved January 16, 2026, from [Link]

-

"Preservation and analytical procedures for the analysis of chloro-s-triazines and their chlorodegradate products in drinking waters using direct injection liquid chromatography tandem mass spectrometry". (n.d.). Digital Commons @ University of Nebraska - Lincoln. Retrieved January 16, 2026, from [Link]

-

(PDF) Experimental Study on Photodegradation and Leaching of Typical Pesticides in Greenhouse Soil from Shouguang, Shandong Province, Northern China. (2023, August 8). ResearchGate. Retrieved January 16, 2026, from [Link]

-

(PDF) Phenolics: A Key Defence Secondary Metabolite to Counter Biotic Stress. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Advances in Food Testing & Environmental Analysis Application Compendium. (2022, March 30). Agilent. Retrieved January 16, 2026, from [Link]

-

Could triplet-sensitised transformation of phenolic compounds represent a source of fulvic-like substances in natural waters?. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]

Sources

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. fao.org [fao.org]

- 3. Clofentezine (Ref: NC 21314) [sitem.herts.ac.uk]

- 4. Pesticide toxicity: a mechanistic approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. Clofentezine | C14H8Cl2N4 | CID 73670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Assessment of the potential risk of leaching pesticides in agricultural soils: study case Tibasosa, Boyacá, Colombia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. openknowledge.fao.org [openknowledge.fao.org]

- 9. mdpi.com [mdpi.com]

- 10. Soil and unsaturated zone as a long-term source for pesticide metabolites in groundwater - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Degradation and leaching potential of pesticides in biobed systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. er.researchfloor.org [er.researchfloor.org]

- 13. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 14. oecd.org [oecd.org]

- 15. epa.gov [epa.gov]

- 16. OECD Issues Major Updates to Environmental Fate & Fish Toxicity Test Guidelines | Blue Frog Scientific [bluefrogscientific.com]

- 17. content.fera.co.uk [content.fera.co.uk]

- 18. waters.com [waters.com]

- 19. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 20. Chlorophenols in environment: Recent updates on pretreatment and analysis methods - PubMed [pubmed.ncbi.nlm.nih.gov]

A Toxicological Deep Dive into the Metabolites of Clofentezine: A Guide for Researchers

Abstract

Clofentezine, a tetrazine acaricide, has long been utilized for its ovicidal action against spider mites on a variety of crops. While the toxicological profile of the parent compound is well-documented, the safety of its metabolites remains a subject of significant scientific and regulatory scrutiny. This technical guide provides an in-depth examination of the toxicological profile of key clofentezine metabolites. Moving beyond a simple data summary, this document elucidates the metabolic pathways, synthesizes the available toxicological data for the most significant degradation products, identifies critical data gaps highlighted by regulatory bodies, and provides detailed protocols for essential toxicity assays. This guide is intended for researchers, toxicologists, and drug development professionals engaged in the safety assessment of agricultural compounds and their environmental breakdown products.

Introduction: The Imperative of Metabolite Toxicology

The comprehensive safety assessment of any xenobiotic, particularly a pesticide like clofentezine, cannot be confined to the parent molecule alone. Metabolites formed in plants, animals, and the environment can exhibit unique toxicological profiles, sometimes more potent than the original compound. Clofentezine [IUPAC name: 3,6-bis(2-chlorophenyl)-1,2,4,5-tetrazine] undergoes distinct metabolic transformations depending on the biological system.[1][2]

In recent years, regulatory agencies such as the European Food Safety Authority (EFSA) have increasingly emphasized the need for a thorough toxicological evaluation of pesticide metabolites to ensure consumer and environmental safety.[3][4][5][6] Concerns regarding the potential for genotoxicity and endocrine disruption from clofentezine and its byproducts have led to stringent reviews and, in some cases, non-approval for use.[3] This guide focuses primarily on the major plant metabolites, as these represent a significant route of dietary exposure and are the subject of specific regulatory data requirements.

Metabolic Pathways: A Divergent Fate in Plants and Animals

The biotransformation of clofentezine results in a variety of metabolites, with the pathways differing significantly between animal and plant systems.

In animals , metabolism proceeds via two main routes following oral administration:

-

Hydroxylation: The primary pathway involves the hydroxylation of one of the phenyl rings, typically at the 4-position, followed by conjugation.[1][3] The resulting metabolite, 3-(2-chloro-4-hydroxyphenyl)-6-(2-chlorophenyl)-1,2,4,5-tetrazine, is a key component of the residue definition for livestock commodities.[7]

-

Methylthiolation: A second, less predominant pathway in some species, involves the replacement of a chlorine atom with a methylthio group, alongside hydroxylation.[1]

In plants , the metabolic profile is dominated by the photolytic and hydrolytic degradation of the tetrazine ring. This leads to cleavage of the central ring structure, yielding simpler, single-ring aromatic compounds. The most significant of these are:

-

2-Chlorobenzonitrile (2-CBN): A major photolysis product found on plant surfaces.[8]

-

Polar Metabolites: Subsequent hydrolysis of 2-CBN and other intermediates can form compounds like 2-chlorobenzoic acid and 2-chlorobenzamide.[8]

The divergence of these pathways is critical for risk assessment, as human exposure can occur through consumption of both plant and animal products.

Caption: Metabolic pathways of clofentezine in animal vs. plant systems.

Toxicological Profile of Key Plant Metabolites

Regulatory focus has centered on the metabolites resulting from the cleavage of the tetrazine ring, due to their potential for human dietary exposure and distinct chemical nature from the parent compound.

2-Chlorobenzonitrile (2-CBN)

2-CBN is a primary degradation product of clofentezine on plant surfaces.[8] Despite its prevalence, a comprehensive, publicly available toxicological dataset for 2-CBN is notably scarce. This data gap is a point of regulatory concern. EFSA has explicitly stated that its risk assessment for certain uses of clofentezine should be considered provisional pending a toxicological evaluation of 2-CBN.[6] The primary concern revolves around the potential for aneugenicity (the ability to cause an abnormal number of chromosomes) and other uncharacterized toxicities.[3]

2-Chlorobenzoic Acid (2-CBA)

As a hydrolysis product, 2-CBA represents a further breakdown of clofentezine residues. Unlike 2-CBN, more toxicological data is available for 2-CBA, primarily from chemical safety assessments. It is generally characterized by moderate to low acute toxicity.

| Toxicological Endpoint | Result | Species | Source |

| Acute Oral Toxicity (LD50) | 501 - 2465 mg/kg | Rat | [9][10] |

| Skin Corrosion/Irritation | Causes skin irritation | Rabbit | [11] |

| Serious Eye Damage/Irritation | Causes serious eye irritation / Risk of serious damage | Rabbit | [10][11] |

| Germ Cell Mutagenicity | Shall not be classified as germ cell mutagenic | N/A | [11] |

| Carcinogenicity | Not identified as a carcinogen by IARC, NTP, or OSHA | N/A | [9] |

| Reproductive Toxicity | Shall not be classified as a reproductive toxicant | N/A | [11] |

While 2-CBA is not classified as mutagenic or carcinogenic based on current data, its irritant properties are well-established.[10][11] The acute toxicity is low, suggesting it is unlikely to pose a significant risk from single, low-dose exposures.[9][10]

Toxicological Profile of Key Animal Metabolites

The residue of concern in livestock is defined as the sum of the parent clofentezine and its hydroxylated metabolite, 3-(2-chloro-4-hydroxyphenyl)-6-(2-chlorophenyl)-1,2,4,5-tetrazine.[7] Toxicological studies on the isolated metabolite are not typically performed; instead, its safety is inferred from the comprehensive toxicology studies conducted on the parent compound in various animal models (rat, mouse, dog).[1] The primary target organs identified in long-term studies with the parent compound are the liver and thyroid.[2][12] The US EPA has classified clofentezine as a "possible human carcinogen" based on the induction of thyroid follicular cell tumors in male rats at high doses.[13][14]

Key Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test)

To address the genotoxicity concerns raised by regulatory bodies for metabolites like 2-CBN, the bacterial reverse mutation test (Ames test, OECD Guideline 471) is a fundamental first step. It serves as a rapid screen for the ability of a substance to induce point mutations (gene mutations) in bacteria.

Causality Behind Experimental Design: This assay is selected for its high throughput, cost-effectiveness, and sensitivity in detecting a wide range of mutagens. It utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine for Salmonella, tryptophan for E. coli). A positive result (reversion to amino acid synthesis) indicates the test article has mutated the bacterial DNA. The inclusion of a mammalian metabolic activation system (S9 fraction from rat liver) is crucial, as many chemicals only become mutagenic after being metabolized.

Step-by-Step Methodology (OECD 471)

-

Preparation:

-

Culture the bacterial tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537 and E. coli WP2 uvrA) overnight to reach a density of 1-2 x 10⁹ cells/mL.

-

Prepare the S9 metabolic activation mix, containing S9 fraction, co-factors (e.g., NADP, G6P), and buffer. Keep on ice.

-

Prepare serial dilutions of the test metabolite in a suitable, non-toxic solvent (e.g., DMSO).

-

-

Exposure (Plate Incorporation Method):

-

To a sterile tube, add:

-

2 mL of molten top agar (at 45°C).

-

0.1 mL of the bacterial culture.

-

0.1 mL of the test metabolite dilution (or solvent control).

-

0.5 mL of S9 mix (for activated tests) or buffer (for non-activated tests).

-

-

Vortex gently and pour the mixture onto the surface of a minimal glucose agar plate.

-

Allow the top agar to solidify.

-

-

Controls:

-

Negative (Solvent) Control: Assesses the spontaneous reversion rate.

-

Positive Control (without S9): e.g., sodium azide for TA100/1535, 4-nitroquinoline-1-oxide for TA98. Ensures the bacterial strains are responsive.

-

Positive Control (with S9): e.g., 2-aminoanthracene. Validates the activity of the S9 mix.

-

-

Incubation:

-

Invert the plates and incubate at 37°C for 48-72 hours in the dark.

-

-

Scoring and Interpretation:

-

Count the number of revertant colonies on each plate.

-

A positive result is defined as a concentration-related increase in the number of revertant colonies and/or a reproducible increase at one or more concentrations that is at least double the mean of the solvent control.

-

Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.

Regulatory Context and Future Directions

The case of clofentezine metabolites serves as a clear example of the evolving landscape of pesticide regulation.

-

Data Gaps Drive Decisions: Regulatory bodies like EFSA are unwilling to finalize risk assessments without adequate toxicological data on relevant metabolites. This "no data, no market" principle places the burden of proof squarely on manufacturers.[6]

-

Endocrine Disruption: Clofentezine itself has been identified as a potential endocrine disruptor, leading to proposals for non-approval in the EU.[3] While this classification is for the parent compound, it heightens the level of scrutiny for all related metabolites.

-

Residue Definitions: The definition of the residue for monitoring and risk assessment purposes is critical. For plants, this is often the parent clofentezine, but for animal products, it includes the hydroxylated metabolite, reflecting different metabolic pathways.[7][13]

Future research must prioritize filling the identified data gaps for key metabolites like 2-chlorobenzonitrile. A tiered testing approach, beginning with in vitro genotoxicity and cytotoxicity assays, followed by targeted in vivo studies if warranted, would be a scientifically sound and resource-efficient strategy.

Conclusion

While the toxicological profile of the parent acaricide clofentezine has been extensively studied, its metabolites present a more complex and incomplete picture. The primary animal metabolites are generally considered within the toxicological envelope of the parent compound. However, the plant metabolites, particularly 2-chlorobenzonitrile, represent a significant data gap that has become a focal point for regulatory concern. The available data on 2-chlorobenzoic acid suggest low acute toxicity but notable irritancy. For researchers and industry professionals, understanding these distinct metabolic fates and addressing the specific toxicological questions surrounding each metabolite is no longer optional—it is essential for navigating the modern regulatory environment and ensuring the comprehensive safety of agricultural products.